BenchChemオンラインストアへようこそ!

6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Physicochemical profiling Lipophilicity Drug discovery

6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 312279-65-5, MFCD01158866, molecular formula C₁₄H₇IN₂O₄, molecular weight 394.12 Da) is a fully aromatized 4H-3,1-benzoxazin-4-one derivative featuring a 6-iodo substituent on the benzoxazinone core and a 2-(ortho)-nitrophenyl group at the 2-position. This compound belongs to a well-characterized heterocyclic scaffold class known for serine protease inhibition via enzyme acylation at the lactone carbonyl.

Molecular Formula C14H7IN2O4
Molecular Weight 394.12 g/mol
CAS No. 312279-65-5
Cat. No. B3494254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
CAS312279-65-5
Molecular FormulaC14H7IN2O4
Molecular Weight394.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)I)C(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C14H7IN2O4/c15-8-5-6-11-10(7-8)14(18)21-13(16-11)9-3-1-2-4-12(9)17(19)20/h1-7H
InChIKeyNQYXUFPVEJXSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 312279-65-5): Compound Profile and Procurement Context


6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 312279-65-5, MFCD01158866, molecular formula C₁₄H₇IN₂O₄, molecular weight 394.12 Da) is a fully aromatized 4H-3,1-benzoxazin-4-one derivative featuring a 6-iodo substituent on the benzoxazinone core and a 2-(ortho)-nitrophenyl group at the 2-position . This compound belongs to a well-characterized heterocyclic scaffold class known for serine protease inhibition via enzyme acylation at the lactone carbonyl [1]. It is catalogued as a screening compound within multiple commercial libraries (ChemDiv ID 8008-4610; ChemBridge, Princeton Biomolecular Research) and is supplied at ≥90% purity . The combination of a heavy halogen (iodine) at position 6 and an ortho-nitro electron-withdrawing group on the pendant phenyl ring creates a substitution pattern that is distinct from close-in analogs and carries practical implications for assay detection, synthetic elaboration, and structure-activity relationship (SAR) studies.

Why 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one Cannot Be Replaced by Common Benzoxazinone Analogs in Focused Studies


Benzoxazin-4-ones as a class exhibit target binding that is highly sensitive to both the nature and position of substituents on the fused benzene ring and the 2-aryl group [1]. The 6-iodo substituent imparts a ~1.2–1.7 log-unit increase in lipophilicity relative to the non-iodinated parent 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (logP 2.53 vs. 3.76–4.23) , altering membrane partitioning and non-specific binding profiles. More critically, the ortho-nitro orientation on the 2-phenyl ring creates a markedly different electrostatic and steric environment compared to the para-nitro positional isomer (6-iodo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) [2], and existing complement C1r protease inhibition data demonstrate that replacing the 2-nitro group with a 2-iodo or 2-bromo group shifts IC₅₀ values by >10-fold across different assay formats . Generic substitution within this scaffold class therefore risks introducing uncontrolled variables in potency, selectivity, and physicochemical behavior that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Evidence for 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one vs. Closest Analogs


Lipophilicity Shift: Measured logP/logD Comparison with the Non-Iodinated Parent 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one

The introduction of an iodine atom at position 6 of the benzoxazinone core substantially increases compound lipophilicity. The target compound, 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one, exhibits a computed logP of 3.76 (ChemDiv) to 4.23 (ChemSpace) [1]. In contrast, the non-iodinated direct analog, 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 7501-38-4, MW 268.22 Da), has an ACD/LogP of 2.53 . This represents a logP increase of 1.23–1.70 log units attributable solely to the 6-iodo substituent. The logD (pH 5.5) for the non-iodinated analog is 2.81, suggesting that the 6-iodo compound will exhibit markedly higher retention in reversed-phase chromatography and greater membrane partitioning .

Physicochemical profiling Lipophilicity Drug discovery

Molecular Weight and Isotopic Signature: LC-MS Discrimination from the Non-Iodinated Benzoxazinone Core

The presence of iodine (monoisotopic mass 126.904 Da) elevates the molecular weight of the target compound to 394.12 Da, compared with 268.22 Da for the non-iodinated analog 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one . The exact mass difference is 125.90 Da. Additionally, iodine's distinctive isotopic pattern (100% ¹²⁷I abundance with no significant M+2 contribution from the halogen itself) provides a unique MS signature that differentiates the compound from chloro (M:M+2 ≈ 3:1) and bromo (M:M+2 ≈ 1:1) analogs [1]. In LC-MS-based assay panels or metabolic stability studies, this mass shift ensures unambiguous detection of the parent compound without interference from common benzoxazinone metabolites or degradation products of non-iodinated library members [1].

Mass spectrometry Metabolite identification Bioanalytical chemistry

Complement C1r Serine Protease Inhibition: Ortho-Nitrophenyl vs. Ortho-Iodophenyl and Ortho-Bromophenyl Benzoxazinones

While direct C1r inhibition data for the 6-iodo-2-nitrophenyl compound have not been reported, publicly available bioassay data for structurally proximate benzoxazinones reveal that the 2-aryl substituent identity profoundly modulates complement C1r inhibitory potency. The 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (identical 2-aryl group but lacking the 6-iodo substituent) exhibits IC₅₀ values of 15,000, 36,300, and 62,500 nM across three assay formats (PubChem BioAssays AID 43034, 43035, 43036) . The 2-(2-bromophenyl) analog gives IC₅₀ values of 9,500, 32,000, and 46,000 nM, while the 2-(2-iodophenyl) analog (iodine on the phenyl rather than the benzoxazinone core) has an IC₅₀ of 16,700 nM . These data demonstrate that the 2-nitrophenyl group confers a distinct inhibition profile compared to 2-halophenyl substitution, and that the 6-iodo modification on the benzoxazinone core—absent in all three comparators—introduces an additional unexplored SAR dimension that may further modulate potency .

Complement system Serine protease inhibition Immunology

Prothrombin/Thrombin Pathway Activity: Non-Iodinated Analog as a Benchmark for Iodo-Substitution SAR

The non-iodinated analog 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one has been tested in a high-throughput screen against the prothrombinase activity pathway (prothrombin → thrombin conversion) and exhibited an IC₅₀ of 116 nM at pH 7.5 and 2°C, using a 217,350-compound MLSCN library screen at 2.5 mM compound concentration [1]. In a separate thrombin fluorogenic substrate assay (Boc-VPR-AMC), the same compound showed Ki values below 1,000 nM and 10,000 nM in two reported determinations [1]. These values establish a potency baseline for the 2-(2-nitrophenyl)-benzoxazinone scaffold in the coagulation pathway. The 6-iodo target compound, bearing the identical 2-aryl pharmacophore, is expected to exhibit altered potency due to the electron-withdrawing and lipophilic effects of the iodine atom—effects that have been shown in benzoxazinone factor Xa inhibitor QSAR studies to significantly modulate antiplatelet activity (R² = 0.821 for multilinear model incorporating electronic and lipophilic descriptors across 60 derivatives) [2].

Coagulation cascade Prothrombinase Antithrombotic discovery

Crystal Engineering and Halogen Bonding: Iodine-Dependent Supramolecular Interactions in 6-Iodo-Benzoxazine Systems

The iodine atom at position 6 enables directional C–I···N halogen bonding interactions that are structurally inaccessible to the non-halogenated, chloro, or bromo analogs. In the crystal structure of a closely related 6-iodo-benzoxazine system, 3,3′-(ethane-1,2-diyl)bis(6-iodo-3,4-dihydro-2H-1,3-benzoxazine), C–I···N short contacts with an I···N distance of 3.378(2) Å were identified as the primary supramolecular synthon organizing the crystal packing into layers parallel to the bc plane [1]. This distance is significantly shorter than the sum of van der Waals radii for iodine and nitrogen (~3.53 Å), confirming an attractive, directional halogen bond [1]. Iodine also has the capacity to participate in C–I···O and C–I···π interactions, providing a richer interaction landscape than the lighter halogens. For protein crystallography, iodine's anomalous scattering signal (f″ = 6.9 e⁻ at Cu Kα wavelength) makes it an intrinsic heavy-atom label for experimental phasing, a feature absent in the non-iodinated, chloro, and bromo analogs [2].

Crystal engineering Halogen bonding Structural biology

Positional Isomer Differentiation: Ortho-Nitro (Target) vs. Para-Nitro (6-Iodo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) Substitution

The target compound and its para-nitro positional isomer, 6-iodo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, share the identical molecular formula (C₁₄H₇IN₂O₄, MW 394 Da) and computed logP (4.23), yet the ortho vs. para orientation of the nitro group creates profound differences in molecular conformation, dipole moment, and steric accessibility of the nitro oxygen atoms [1]. In the ortho-nitro isomer, the nitro group is positioned in close proximity to the benzoxazinone carbonyl oxygen, enabling potential intramolecular electrostatic interactions that are geometrically impossible in the para isomer. Published SAR studies on structurally related benzoxazinone α-chymotrypsin inhibitors have established that the position of substituents on the 2-phenyl ring (ortho > meta > para) significantly modulates inhibitory potency, with ortho-substituted derivatives often exhibiting enhanced activity due to conformational restriction of the biaryl system [2]. Both isomers are commercially available from screening compound suppliers, but the ortho-nitro compound (target) is catalogued by ChemDiv (8008-4610) whereas the para-nitro isomer is supplied by ChemBridge Corp. (CSC160261478) [1], providing researchers with a matched-pair opportunity for systematic positional SAR analysis.

Positional isomerism Structure-activity relationship Electrostatic effects

Recommended Application Scenarios for 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one in Research and Discovery Programs


Matched Molecular Pair Analysis of 2-Aryl Substituent Position Effects in Serine Protease Inhibitor SAR

Procure the target compound alongside its para-nitro positional isomer (6-iodo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) and the non-iodinated ortho-nitro analog (2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one) as a three-compound matched-pair set. This set allows systematic dissection of (a) the effect of iodine at position 6 (target vs. non-iodinated ortho-nitro analog, ΔlogP ~1.5 units) and (b) the effect of nitro group position (target ortho-nitro vs. para-nitro isomer) on serine protease inhibition potency, selectivity, and cellular permeability [1]. Existing complement C1r data for the 2-nitrophenyl scaffold (IC₅₀ 15–62 μM) and prothrombinase data (IC₅₀ 116 nM) provide quantitative benchmarks against which to measure the additive or synergistic contributions of the 6-iodo substituent [1].

Protein-Ligand Co-Crystallography with Native Anomalous Phasing Using the 6-Iodo Heavy Atom

The 6-iodo substituent serves as an intrinsic anomalous scatterer for experimental phasing of protein-ligand co-crystal structures. With an anomalous scattering coefficient f″ = 6.9 e⁻ at Cu Kα wavelength, iodine provides a substantially stronger phasing signal than bromine (f″ = 1.3 e⁻) or chlorine (f″ = 0.7 e⁻) [1]. Soaking or co-crystallization experiments can utilize the iodine atom for SAD (single-wavelength anomalous diffraction) or MAD (multi-wavelength) phasing without the need for additional heavy-atom derivatization [1]. The directional C–I···N halogen bonding capability (I···N distance ~3.38 Å documented in related 6-iodo-benzoxazine crystal structures ) may also contribute to ordered ligand binding modes that improve electron density quality.

Metabolic Stability and Bioanalytical Method Development Using the Distinct Isotopic Signature of Iodine

The monoisotopic nature of iodine (¹²⁷I, 100% natural abundance) and the +126 Da mass shift relative to the non-iodinated scaffold provide unambiguous LC-MS/MS detection in complex biological matrices such as liver microsomal incubations, plasma, or whole-blood samples. Unlike brominated or chlorinated analogs that produce characteristic isotopic doublets potentially overlapping with endogenous metabolites, the 6-iodo compound generates a single dominant molecular ion peak [1]. For metabolic stability assays, the compound's elevated logP (3.76–4.23 vs. 2.53 for the non-iodinated analog) predicts higher microsomal partitioning, making it a suitable probe for assessing the impact of lipophilicity on oxidative metabolism within the benzoxazinone series.

Synthetic Elaboration via Cross-Coupling at the 6-Iodo Position for Focused Library Synthesis

The aryl iodide at position 6 of the benzoxazinone ring is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.), enabling late-stage diversification of the benzoxazinone core while preserving the 2-(2-nitrophenyl) pharmacophore [1]. This reactivity profile is documented for the broader class of 6-iodo-4H-3,1-benzoxazin-4-ones, which undergo regioselective reactions with nitrogen nucleophiles (formamide, hydrazine, amines) to afford quinazolinone derivatives with antimicrobial activity . The ortho-nitro group may be reduced to an aniline for further functionalization, providing a second diversification vector. Researchers can use the compound as a progenitor scaffold to generate small, focused libraries for SAR exploration around the benzoxazinone 6-position while maintaining the 2-nitrophenyl moiety constant .

Quote Request

Request a Quote for 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.